6-(1-Imidazol-yl)purine
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Overview
Description
6-(1-Imidazol-yl)purine is a compound that features both imidazole and purine rings. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms, while purine is a fused bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Imidazol-yl)purine typically involves the condensation of an imidazole derivative with a purine precursor. One common method is the reaction of 6-chloropurine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(1-Imidazol-yl)purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
6-(1-Imidazol-yl)purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(1-Imidazol-yl)purine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, while the purine ring can participate in hydrogen bonding and π-π interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
6-(1H-Imidazole-1-yl)-9H-adenine: Similar structure but with an additional amino group on the purine ring.
6-(1H-Imidazole-1-yl)-9H-guanine: Contains an additional carbonyl group on the purine ring.
6-(1H-Imidazole-1-yl)-9H-xanthine: Features two additional carbonyl groups on the purine ring.
Uniqueness
6-(1-Imidazol-yl)purine is unique due to its specific combination of imidazole and purine rings, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications .
Properties
Molecular Formula |
C8H6N6 |
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Molecular Weight |
186.17 g/mol |
IUPAC Name |
6-imidazol-1-yl-7H-purine |
InChI |
InChI=1S/C8H6N6/c1-2-14(5-9-1)8-6-7(11-3-10-6)12-4-13-8/h1-5H,(H,10,11,12,13) |
InChI Key |
XRPXPIBYTXETSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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